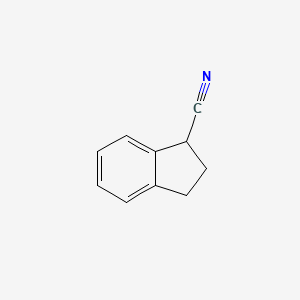

2,3-dihydro-1H-indene-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFXXESJSIBJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949339 | |

| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-97-1 | |

| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indan-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydro 1h Indene 1 Carbonitrile and Its Derivatives

Conventional Chemical Synthesis Approaches

Conventional approaches to 2,3-dihydro-1H-indene-1-carbonitrile and its derivatives rely on well-established chemical transformations. These methods provide robust and versatile routes to the target compounds, often starting from readily available materials.

Cyclization Reactions

Intramolecular cyclization is a cornerstone for the construction of the indane ring system. A prevalent method involves the cyclization of 3-arylpropionic acid precursors. For instance, the palladium-catalyzed intramolecular C-H addition of indole derivatives bearing cyanohydrin components to nitriles has been demonstrated as a viable route for creating fused polycyclic systems. nih.gov While not directly forming 1-cyanoindan, this illustrates the principle of using a nitrile-containing tether to direct the ring-closing event.

More traditionally, the indanone skeleton, a direct precursor to 1-cyanoindan, is synthesized via the cyclization of 3-phenylpropanoic acid or its derivatives. This transformation is typically promoted by strong acids or Lewis acids, which facilitate an intramolecular Friedel-Crafts acylation, a topic discussed in more detail in section 2.1.3.

Functionalization of Indanone Derivatives

A highly effective and common strategy for the synthesis of this compound involves the functionalization of 1-indanone (B140024). The carbonyl group of 1-indanone provides a reactive handle for the introduction of the cyano group.

One straightforward method is the conversion of 1-indanone to its corresponding cyanohydrin, 2,3-dihydro-1-hydroxy-1H-indene-1-carbonitrile. This is achieved through the nucleophilic addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), to the carbonyl carbon. libretexts.org The resulting cyanohydrin can then be deoxygenated to yield the target 1-cyanoindan.

Alternatively, 1-indanone can be converted into its oxime by reaction with hydroxylamine. The oxime can then be reduced to 1-aminoindane. While this does not directly yield the nitrile, it is a key intermediate in the synthesis of related compounds, such as 4-cyano-substituted 1-aminoindanes, which are prepared from the corresponding 4-cyano-1-indanone. google.com This demonstrates that the indanone scaffold can be functionalized with a cyano group at various positions before or after other transformations. For example, Knoevenagel condensation of 1-indanone with aromatic aldehydes yields 2-benzylidene-1-indanones, which can undergo further reactions like Michael additions. nih.gov

Friedel-Crafts Acylation Strategies

Intramolecular Friedel-Crafts acylation is one of the most widely used methods for the synthesis of 1-indanones, the primary precursors for this compound. This reaction involves the cyclization of a 3-arylpropionic acid or, more commonly, its corresponding acyl chloride, onto the aromatic ring. nih.gov The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA). nih.govnih.gov

The general scheme involves the conversion of a substituted 3-phenylpropanoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The subsequent intramolecular electrophilic aromatic substitution, driven by the Lewis acid catalyst, forms the five-membered ketone ring of the indanone structure. nih.gov This method is robust and allows for the preparation of a wide array of substituted 1-indanones by varying the substituents on the starting aromatic ring. nih.govresearchgate.net The efficiency of these reactions can be influenced by the choice of catalyst and solvent.

| Starting Material | Catalyst/Reagent | Product | Yield (%) |

| 3-Phenylpropionic acid chloride | AlCl₃ | 1-Indanone | 90 |

| 3-(3-Methoxyphenyl)propanoic acid | PPA | 5-Methoxy-1-indanone | 85 |

| 3-(4-Chlorophenyl)propanoic acid | AlCl₃/CS₂ | 6-Chloro-1-indanone | 78 |

| Benzyl Meldrum's acid derivative | TMSOTf | 5,6-Dimethoxy-2-methyl-1-indanone | >95 |

This table presents representative examples of intramolecular Friedel-Crafts acylations to form 1-indanone precursors.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are pivotal for introducing the nitrile functionality. A classic method for synthesizing nitriles is the reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. In the context of this compound synthesis, this would involve the Sₙ2 displacement of a suitable leaving group at the 1-position of the indane ring. For instance, 1-bromoindane can be treated with NaCN in a polar aprotic solvent like DMSO to yield 1-cyanoindan.

Another relevant, though less direct, method for aryl nitriles is the Rosenmund–von Braun reaction. This reaction facilitates the conversion of an aryl halide to an aryl nitrile using stoichiometric amounts of copper(I) cyanide (CuCN) at elevated temperatures. wikipedia.org This could be applied to synthesize derivatives of 1-cyanoindan where the nitrile is attached to the aromatic portion of the molecule.

The von Braun reaction, which should not be confused with the Rosenmund-von Braun reaction, involves the reaction of a tertiary amine with cyanogen bromide (BrCN). This reaction typically results in N-dealkylation to produce a cyanamide and an alkyl bromide, proceeding through two successive nucleophilic substitutions. wikipedia.orgorganicreactions.org

Reduction Methodologies (e.g., LiAlH₄)

The nitrile group of this compound is susceptible to reduction by powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.comlibretexts.org The reaction proceeds by the nucleophilic addition of hydride ions to the carbon of the nitrile, ultimately forming an aminomethyl group after an aqueous workup. byjus.com

This transformation is highly efficient and provides a direct route to 2,3-dihydro-1H-inden-1-ylmethanamine, a valuable building block for further synthetic elaboration. It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce nitriles. libretexts.org The reduction must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

| Substrate | Reducing Agent | Product | Key Features |

| Nitriles (general) | LiAlH₄ | Primary Amines | Strong, non-selective reducing agent. masterorganicchemistry.com |

| Esters | LiAlH₄ | Primary Alcohols | Also reduces esters and carboxylic acids. libretexts.org |

| Ketones/Aldehydes | LiAlH₄ or NaBH₄ | Alcohols | Both reagents are effective. libretexts.org |

| Nitriles (general) | DIBAL-H (at low temp.) | Aldehydes | Reduction can be stopped at the imine stage, which hydrolyzes to an aldehyde. |

This table summarizes the reactivity of LiAlH₄ and other reducing agents with nitriles and related functional groups.

Decyanation Methods to Olefinic Products

While reductive decyanation typically removes the nitrile group to yield an alkane, specific methodologies can be employed to generate olefinic products. nih.govbeilstein-journals.org This transformation is not a direct single-step decyanation to an alkene but is usually accomplished through a two-step sequence.

First, the nitrile can be partially reduced to an aldehyde. The Stephen aldehyde synthesis is a classic method for this conversion, using tin(II) chloride (SnCl₂) and hydrochloric acid to reduce the nitrile to an iminium salt, which is then hydrolyzed to the corresponding aldehyde. scienceinfo.comwikipedia.orgbyjus.com More modern methods often employ diisobutylaluminium hydride (DIBAL-H) at low temperatures to achieve the same transformation with higher yields and selectivity.

Once the aldehyde, 2,3-dihydro-1H-indene-1-carbaldehyde, is obtained, it can be converted to an olefinic product via a variety of olefination reactions. The most common of these is the Wittig reaction, which utilizes a phosphonium ylide to convert the aldehyde into an alkene. By choosing the appropriate ylide, a wide range of substituted vinyl indanes can be synthesized. Other olefination methods, such as the Horner-Wadsworth-Emmons reaction, can also be employed. This sequence provides a versatile route from the nitrile to various olefinic derivatives.

Catalyzed Hydrogenation to Indanes

The conversion of indene (B144670) derivatives to their corresponding saturated indane analogs is commonly achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bond of the indene ring in the presence of a metal catalyst. Noble metal catalysts are often employed for this transformation.

Research has demonstrated the utility of this reaction for creating chiral, optically enriched indanes from enantiopure indene precursors. For example, chiral oxazolodinone-derived indenes can undergo catalytic hydrogenation to produce 2-amino-indanes. nih.gov In one such reaction, an enantiopure indene was subjected to catalytic hydrogenation with molecular hydrogen over a palladium catalyst, resulting in the corresponding 2-amino-indane in excellent yield. nih.gov This reduction proceeds smoothly and is a key step in post-functionalization strategies for creating complex, polysubstituted indane derivatives. nih.gov While this specific example highlights the reduction of an exocyclic double bond, the endocyclic double bond of the indene core is also readily hydrogenated under similar conditions to yield the 2,3-dihydro-1H-indene (indane) structure.

Table 1: Example of Catalytic Hydrogenation of an Indene Derivative

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Enantiopure oxazolodinone-derived indene | H₂, Palladium (Pd) catalyst | 2-Amino-indane derivative | 96% | nih.gov |

Multi-step Chemical Syntheses of Functionalized Derivatives

The synthesis of functionalized indane derivatives often requires multi-step sequences that allow for the precise introduction of various substituents onto the bicyclic core.

Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

The synthesis of 5-chloro-2,3-dihydro-1H-indene-1-carbonitrile can be envisioned from its corresponding ketone precursor, 5-chloro-2,3-dihydro-1H-inden-1-one. The preparation of this key intermediate has been developed as an alternative to traditional Friedel-Crafts cyclizations that use problematic reagents like aluminum chloride. google.com An improved process involves the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone. google.com

This reaction can be performed under two main sets of conditions:

Sulfuric Acid Catalysis : A solution of the 3-chloro-1-(4-chlorophenyl)-1-propanone reactant in an inert solvent is added to sulfuric acid at temperatures between 90-150°C. google.com

Solid Acid Catalysis : The reactant, either neat or in an inert solvent, is passed through a continuous flow reactor containing a solid acid catalyst at temperatures ranging from 200-425°C. google.com

One specific example using sulfuric acid at 115-116°C resulted in an 80% purity product with a 66% yield. google.com Once the 5-chloro-2,3-dihydro-1H-inden-1-one is obtained, it can be converted to the target 1-carbonitrile derivative through standard organic transformations, such as a reaction with a cyanide source (e.g., trimethylsilyl cyanide) or via a cyanohydrin intermediate followed by reduction. The amine analog, 5-chloro-2,3-dihydro-1H-inden-1-amine, is also a known compound that can be synthesized from 5-chloroindane via nitration and subsequent reduction.

Table 2: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one Precursor

| Reactant | Catalyst/Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-1-(4-chlorophenyl)-1-propanone | Sulfuric Acid | 115-116°C | 66% | google.com |

Synthesis of 2-Amino-2,3-dihydro-1H-indene-5-carboxamides

The synthesis of indane derivatives bearing both amino and carboxamide functionalities requires strategic planning. A plausible route to 2-amino-2,3-dihydro-1H-indene-5-carboxamides would likely involve the formation of a key intermediate such as methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate. chemscene.com This amino ester could then be converted to the target carboxamide through standard amidation procedures, for instance, by reaction with ammonia or a primary/secondary amine, possibly after hydrolysis of the ester to the corresponding carboxylic acid. While a complete multi-step synthesis for this specific carboxamide is not detailed in the provided sources, the synthesis of related chiral 2,3-dihydro-1H-indene derivatives has been described, involving steps such as hydrolysis, cyclization, reduction, and amidation. researchgate.net

Synthesis of Indene Amino Acid Derivatives

Indene amino acid derivatives represent an important class of compounds, with some exhibiting potent biological activities. For instance, a series of novel indene amino acid derivatives have been designed and synthesized as succinate dehydrogenase inhibitors (SDHIs), which have potential applications as fungicides. researcher.life In this work, aminocyclobutanecarboxylic acid was utilized as a linker to optimize interactions with the target enzyme. researcher.life The resulting derivatives showed potent in vitro antifungal activity against several plant pathogens. researcher.life

A more fundamental example of this class is 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, which provides the basic scaffold for more complex derivatives. sigmaaldrich.com

Table 3: Examples of Indene Amino Acid Derivatives and Their Context

| Compound Class | Synthetic Approach | Application/Activity | Reference |

|---|---|---|---|

| Indene amino acid derivatives with aminocyclobutanecarboxylic acid linker | Designed to optimize hydrophobic interactions with the SDH enzyme. | Potent in vitro antifungal activity against Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. | researcher.life |

| 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride | A fundamental indene amino acid scaffold. | Building block for more complex derivatives. | sigmaaldrich.com |

Biocatalytic Synthesis Approaches

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Transaminase enzymes, in particular, have been effectively used for the asymmetric synthesis of chiral amines.

Enantioselective Synthesis using Transaminase Enzymes

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate, creating a chiral amine product. ajpamc.comfrontiersin.org This method is highly enantioselective and can produce chiral amines from inexpensive prochiral ketones in a single step, often with higher yields and enantiomeric purity compared to chemical methods. ajpamc.comajpamc.com

This approach has been successfully applied to the synthesis of chiral amino indane carbonitriles. In separate studies, both the (S) and (R) enantiomers of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile were synthesized from the prochiral ketone 4-cyanoindanone using different transaminase enzymes. ajpamc.comajpamc.com These reactions achieved complete conversion and 100% chiral purity. ajpamc.comajpamc.com The process typically involves incubating the ketone substrate with the transaminase enzyme in a buffer solution, often with a co-solvent like dimethyl sulfoxide (DMSO) to aid solubility. ajpamc.com The reaction progress is monitored, and upon completion, the product is extracted. ajpamc.com This biocatalytic route is a key technology for producing enantiomerically pure intermediates for pharmaceuticals. ajpamc.comajpamc.com

Table 4: Biocatalytic Synthesis of Chiral Amino Indane Carbonitriles

| Substrate | Enzyme | Product | Key Outcomes | Reference |

|---|---|---|---|---|

| 4-Cyanoindanone | (S)-selective Transaminase | (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | Single step, complete conversion, 100% chiral purity, high enantioselectivity. | ajpamc.com |

| 4-Cyanoindanone | (R)-selective Transaminase | (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | Single step, complete conversion, 100% chiral purity, high enantioselectivity. | ajpamc.com |

Table of Compounds

Chiral Purity Enhancement via Biocatalysis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure compounds, offering significant advantages over traditional chemical methods. ajpamc.comnih.gov In the context of 2,3-dihydro-1H-indene derivatives, enzymatic processes provide high enantioselectivity and yield under mild reaction conditions. ajpamc.comsemanticscholar.org This approach is particularly valuable in the pharmaceutical industry for producing homochiral drugs and their intermediates. nih.govscispace.com

A key example is the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, an important intermediate for Sphingosine-1-Phosphate (S1P) receptor modulators. ajpamc.com Traditional chemical synthesis of this compound often involves multiple steps, harsh reaction conditions, and results in a racemic mixture that requires further resolution, leading to poor yields and low enantioselectivity. ajpamc.com

Biocatalytic amination using transaminase enzymes presents a highly efficient alternative. ajpamc.com Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, such as 4-cyanoindanone, to produce a chiral amine. ajpamc.comresearchgate.net This one-step enzymatic process can achieve complete conversion with exceptional enantioselectivity, yielding the desired (S)-enantiomer with 100% chiral purity. ajpamc.com This method avoids the drawbacks of conventional synthesis, demonstrating the potential of biocatalysis to enhance chiral purity effectively and sustainably. ajpamc.comscispace.com

Table 1: Comparison of Synthetic Approaches for (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis (Transaminase) |

| Number of Steps | Multiple | Single Step |

| Reaction Conditions | Extreme temperatures and pressures | Mild (e.g., 40°C) |

| Enantioselectivity | Low (produces racemic mixture) | High (up to 100% chiral purity) |

| Yield | Generally poor | Good |

| Separation Required | Resolution of racemate | Direct production of enantiopure compound |

Chiral Synthesis and Resolution Techniques

Achieving enantiomeric purity is critical in the synthesis of many biologically active molecules. phenomenex.commdpi.com For this compound and its derivatives, several techniques are employed for chiral synthesis and the resolution of racemic mixtures.

The synthesis of specific stereoisomers of chiral amines is a fundamental challenge in organic chemistry. researchgate.net As highlighted in the biocatalysis section, the use of transaminase enzymes is a premier method for the enantioselective synthesis of chiral amines from prochiral ketones. ajpamc.com The enzyme's active site creates a chiral environment that directs the addition of the amino group to one face of the ketone, leading to the formation of a single enantiomer. ajpamc.comsemanticscholar.org This process of stereoselective synthesis is a direct method to obtain the desired chiral amine without forming a racemic intermediate, thereby bypassing the need for subsequent resolution steps. ajpamc.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy involves converting an enantiomeric mixture into a mixture of diastereomers, which have different physical properties and can be separated by standard techniques like crystallization or chromatography. researchgate.netchiralpedia.com

For the synthesis of derivatives of this compound, a chiral amine like (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine can be used as a chiral auxiliary or derivatizing agent. sigmaaldrich.com For instance, reacting a racemic carboxylic acid derivative of the indene with enantiopure α-methylbenzylamine would produce a mixture of two diastereomeric amides. These diastereomers can then be separated, and subsequent hydrolysis of each separated diastereomer would yield the enantiomerically pure carboxylic acids.

Chromatographic methods are among the most powerful and widely used techniques for separating enantiomers. mdpi.comnih.govcsfarmacie.cz The separation can be achieved through direct or indirect methods.

Direct Separation: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). phenomenex.comshimadzu.com The CSP creates a chiral environment within the column, causing the two enantiomers of a racemic compound to interact differently with the stationary phase. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation. phenomenex.com Chiral HPLC is a standard method to confirm the enantiomeric purity of compounds like (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, where it has been used to verify 100% chiral purity. ajpamc.com

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA), such as (R)-(+)-α-methylbenzylamine, to form a pair of diastereomers. chiralpedia.com Because diastereomers have distinct physicochemical properties, they can be separated on a standard, achiral HPLC column. chiralpedia.comnih.gov After separation, the chiral auxiliary can be cleaved to yield the isolated, enantiomerically pure compounds.

Table 2: Overview of Chiral Resolution Techniques

| Technique | Principle | Key Components | Application Example |

| Biocatalysis | Enantioselective synthesis using enzymes. | Transaminase enzymes, prochiral ketones. | Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to form separable diastereomers. | α-methylbenzylamine, oxazolidinones. wikipedia.org | Resolution of racemic acids or amines derived from the indene core. |

| Direct Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral HPLC/SFC columns (CSPs). phenomenex.com | Purity analysis and preparative separation of indene enantiomers. |

| Indirect Chromatography | Conversion to diastereomers followed by separation on an achiral column. | Chiral derivatizing agent, achiral HPLC column. | Separation of diastereomeric amides formed with α-methylbenzylamine. |

Chemical Reactivity and Transformational Chemistry

Reaction Mechanisms and Pathways

The indene (B144670) framework is amenable to sophisticated catalytic systems that enable novel bond formations and molecular rearrangements. These pathways often involve organometallic intermediates and proceed with high efficiency and selectivity.

Intramolecular annulation offers a powerful method for constructing fused-ring systems. Copper-catalyzed reactions, in particular, have been developed for the synthesis of complex indene derivatives. For instance, a copper-catalyzed intramolecular cascade reaction of conjugated enynones is utilized to produce substituted 1H-indenes. nih.gov While not starting from 2,3-dihydro-1H-indene-1-carbonitrile itself, this methodology highlights the utility of copper catalysis in forming the indene core. The mechanism, elucidated through DFT calculations, involves a copper-mediated 5-exo-dig cyclization to form a copper-carbene intermediate. This is followed by a diene-carbene cyclization and a 1,5-hydrogen shift to yield the final 1H-indene product. nih.gov

Similarly, copper(II) catalysts have been employed in the annulation–cyanotrifluoromethylation of 1,6-enynes to construct trifluoromethylated 1-indanones. frontiersin.org This radical process demonstrates copper's ability to initiate complex cyclizations, forming the indanone core which is structurally related to indene-carbonitrile. Other strategies include NBS-induced intramolecular annulation reactions, which provide pathways to fused and spirocyclic indolines from indole-containing precursors, showcasing how different reagents can drive cyclization. rsc.org

Table 1: Examples of Catalytic Annulation Reactions for Indene/Indanone Synthesis

| Catalyst/Reagent | Substrate Type | Product Type | Mechanism Highlights |

|---|---|---|---|

| Copper Salts | Conjugated Enynones | 3-(2-furyl)-substituted 1H-indenes | 5-exo-dig cyclization, Cu-carbene intermediate, 1,5-H shift. nih.gov |

| Cu(OTf)₂ | 1,6-Enynes | Trifluoromethylated 1-indanones | Radical-triggered annulation-cyanotrifluoromethylation. frontiersin.org |

The direct functionalization of saturated C-H bonds (Csp³-H) is a significant goal in modern organic synthesis due to its atom economy. Research has demonstrated the feasibility of Csp³-H activation on scaffolds related to the indene core. A notable example is the gold(I)-catalyzed synthesis of indenes, which proceeds through the direct activation of a Csp³-H bond without the pre-formation of a gold-carbene. researchgate.netnih.gov This high-yielding procedure is applicable to a range of electron-neutral, electron-poor, and electron-rich substrates. nih.gov The development of such catalytic systems allows for the transformation of simple precursors into complex indene structures by targeting the aliphatic C-H bonds within the five-membered ring. researchgate.netnih.gov While this example builds the indene ring, the principle of activating the Csp³-H bonds at the C2 or C3 position of a pre-existing 2,3-dihydro-1H-indene structure is a key area of synthetic exploration.

Pericyclic reactions are concerted processes that involve a cyclic transition state. Theoretical calculations on the gold(I)-catalyzed synthesis of indenes from appropriate precursors revealed that the mechanism includes a pericyclic transformation. researchgate.netnih.gov Specifically, after the initial Csp³-H activation, the reaction pathway involves a researchgate.netchemicalbook.com-hydride shift. This step generates a gold(I)-carbene which subsequently evolves to form the final indene derivative. nih.gov This mechanistic insight highlights how pericyclic pathways can be integrated within organometallic catalytic cycles to achieve complex molecular transformations.

Derivatization Strategies

The this compound molecule can be modified at several positions to generate a library of derivatives with diverse properties. Key strategies include oxidation of the aliphatic ring and transformation of the nitrile group.

The introduction of a carbonyl group (oxo-) into the five-membered ring of the indene scaffold is a common derivatization strategy. This creates indanone derivatives, which are valuable synthetic intermediates.

1-Oxo-Derivatives : The synthesis of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (4-Cyano-1-indanone) and 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone) has been documented. chemicalbook.comnih.govcynorlaboratories.comechemi.com These compounds serve as important building blocks in medicinal chemistry and materials science. For example, 4-Cyano-1-indanone can be synthesized from 3-(2-cyanophenyl)propanoic acid. chemicalbook.com

2-Oxo-Derivatives : The compound 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is another key derivative. biosynth.com The presence of the carbonyl group adjacent to the carbon bearing the nitrile moiety significantly influences the molecule's reactivity, particularly the acidity of the C1-proton.

Table 2: Key Oxo-Derivatives of 2,3-dihydro-1H-indene-carbonitrile

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| 4-Cyano-1-indanone | 1-oxo-2,3-dihydroindene-4-carbonitrile | C₁₀H₇NO | 60899-34-5 nih.gov |

| 5-Cyano-1-indanone | 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C₁₀H₇NO | 25724-79-2 echemi.com |

The nitrile group of this compound is a versatile functional handle for constructing nitrogen-containing heterocycles. Nitriles are common precursors for the synthesis of amidines, which can then undergo cyclization reactions. semanticscholar.org For example, the reaction of a nitrile with an amine, often promoted by a Lewis acid like trimethylaluminum, yields an amidine. semanticscholar.org This intermediate can then react intramolecularly or with other reagents to form various heterocyclic systems, such as pyrimidines or imidazoles.

Furthermore, the activated methylene (B1212753) group in oxo-derivatives can participate in condensation reactions with various reagents to build heterocyclic rings. The reaction of α,β-unsaturated nitriles with bidentate nucleophiles is a well-established method for synthesizing a wide array of heterocycles, including pyridines, pyrazoles, and thiophenes. longdom.org By converting the indene-carbonitrile into an appropriate α,β-unsaturated derivative, these synthetic routes become accessible for creating complex, fused heterocyclic structures.

Introduction of Halogen Substituents (e.g., Bromo, Chloro)

The introduction of halogen atoms such as bromine and chlorine onto the this compound scaffold can be accomplished through various synthetic strategies, typically targeting either the aromatic ring or the benzylic C-1 position. The specific outcome of halogenation is highly dependent on the reaction conditions and the reagents employed.

Direct halogenation of the aromatic ring of the indane system generally proceeds via an electrophilic aromatic substitution mechanism. The presence of the fused cyclopentyl ring acts as an ortho-, para-directing group, although the substitution pattern can be influenced by steric hindrance and the specific catalyst used.

Alternatively, the benzylic position (C-1), which is activated by the adjacent aromatic ring, is a primary site for free-radical halogenation. The synthesis of 1-bromo-2,3-dihydro-1H-indene is commonly achieved through the bromination of indane using reagents like N-bromosuccinimide (NBS), which favors a free-radical pathway. This reaction exhibits high regioselectivity, with substitution occurring almost exclusively at the C-1 position due to the stability of the resulting benzylic radical intermediate. While this illustrates the susceptibility of the C-1 position to halogenation, performing this reaction on this compound would involve the halogenation of a tertiary carbon, which can also proceed under radical conditions.

Another approach involves the halogenation of a precursor molecule, such as indanone, followed by the introduction of the nitrile group. For instance, the photochemical bromination of substituted indan-1-one derivatives has been shown to yield various mono-, di-, and tribromo compounds. tubitak.gov.tr These halogenated indanones can then serve as precursors for the corresponding cyanides.

The table below summarizes examples of halogenated indane derivatives, illustrating the types of compounds that can be synthesized, although not necessarily by direct halogenation of this compound.

| Compound Name | Starting Material | Halogenating Agent/Conditions | Reference |

|---|---|---|---|

| 1-Bromo-2,3-dihydro-1H-indene | 2,3-dihydro-1H-indene (Indane) | N-Bromosuccinimide (NBS) | |

| 2,3-Dibromo-inden-1-one | Indan-1-one | Bromine | tubitak.gov.tr |

| 1,1,3-Tribromo-2,3-dihydro-4-nitro-1H-indene | 2,3-dihydro-4-nitro-1H-indene | Bromine (photobromination) | tubitak.gov.tr |

Formation of Hydroxy- Derivatives

The synthesis of hydroxy derivatives of this compound involves the introduction of a hydroxyl (-OH) group onto the indane scaffold. This transformation is a key step in the synthesis of various biologically active molecules, as the hydroxyl group can serve as a handle for further functionalization.

One of the primary methods for generating a hydroxy-indane structure is through the reduction of a corresponding indanone. For example, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile can be synthesized from 3-(2-cyanophenyl)propanoic acid, and the subsequent reduction of the ketone group would yield the desired 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile. chemicalbook.com

Another strategy involves the synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives. These compounds can be prepared through a one-pot reaction involving the nucleophilic addition of various heterocyclic compounds to ninhydrin (B49086). pensoft.net For instance, the reaction of imidazo[1,5-a]pyridines with ninhydrin yields 2-hydroxy-2-(imidazo[1,5-a]pyridinyl)indene-1,3(2H)-diones. pensoft.net While these are highly functionalized derivatives, the core structure demonstrates the formation of a hydroxyl group on the indane ring system.

A facile method for synthesizing 3-hydroxy-1-indanones has been developed via a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives. organic-chemistry.org This process highlights a modern approach to constructing the hydroxy-indanone scaffold, which could potentially be adapted for nitrile-substituted analogues.

The table below presents examples of synthetic routes to hydroxy-indene derivatives, showcasing the diversity of approaches to introduce the hydroxyl functionality.

| Product | Precursor(s) | Key Transformation | Reference |

|---|---|---|---|

| 2-Hydroxy-2-(imidazo[1,5-a]pyridinyl)indene-1,3(2H)-diones | Imidazo[1,5-a]pyridines and Ninhydrin | Nucleophilic addition | pensoft.net |

| 3-Hydroxy-1-indanones | 2-Ethynylbenzaldehyde derivatives | Copper-catalyzed intramolecular annulation | organic-chemistry.org |

| 1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile | Ketone reduction (hypothetical) | chemicalbook.com |

Design of Novel Scaffolds (e.g., Pyrroloquinolinones)

The rigid bicyclic framework of this compound makes it an attractive starting point for the design and synthesis of novel, more complex molecular scaffolds, including various heterocyclic systems. The functional groups of the indane core can be strategically manipulated to build fused ring systems with potential applications in medicinal chemistry and materials science.

One such class of complex heterocycles is the pyrroloquinolinone family. While a direct, one-step conversion from this compound to a pyrroloquinolinone is not prominently documented, the indane skeleton is a known precursor for spiro-heterocyclic systems that share structural motifs with these complex alkaloids. For example, 2-arylidene-1,3-indanediones, which are derived from the indane core, can undergo tandem [3+2] cycloaddition reactions with N-cyanomethylisoquinolinium ylides to produce complex spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines]. researchgate.net The pyrroloisoquinoline core is a close structural relative of the pyrroloquinolinone scaffold.

Furthermore, multi-component reactions involving indane derivatives provide a powerful tool for constructing diverse heterocyclic libraries. A reaction between heterocyclic ketene (B1206846) aminals and [1,2′-biindenylidene]-1′,3,3′-trione (a dimer of 1,3-indandione) can lead to the formation of novel spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] derivatives. nih.gov These examples underscore the utility of the indane framework as a versatile building block for accessing unique and complex chemical matter. The nitrile group in this compound offers an additional reactive site that can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its potential for elaboration into fused heterocyclic systems.

The following table highlights the synthesis of complex heterocyclic scaffolds derived from indane precursors.

| Scaffold | Indane-based Precursor | Reaction Type | Reference |

|---|---|---|---|

| Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] | 2-Arylidene-1,3-indanediones | Tandem [3+2] cycloaddition | researchgate.net |

| Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] | [1,2′-Biindenylidene]-1′,3,3′-trione | Multi-component reaction | nih.gov |

Advanced Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Proton NMR spectroscopy for 2,3-dihydro-1H-indene-1-carbonitrile provides a detailed map of the hydrogen atoms within the molecule. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz reveals distinct signals corresponding to the aromatic and aliphatic protons. nih.gov

The aromatic region of the spectrum shows complex multiplets between δ 7.23 and δ 7.50 ppm, accounting for the four protons on the benzene (B151609) ring. nih.gov The aliphatic region displays more defined signals. A triplet observed at δ 4.10 ppm (J = 8.2 Hz) is assigned to the single proton at the chiral center (C1), which is coupled to the adjacent methylene (B1212753) protons. nih.gov The protons of the two methylene groups in the five-membered ring are diastereotopic and thus chemically non-equivalent, resulting in complex splitting patterns. These appear as a series of multiplets between δ 2.57 and δ 3.09 ppm. nih.gov

Detailed analysis of these signals, including their chemical shifts, integration, and coupling constants, allows for the unambiguous assignment of each proton in the structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.50 – 7.39 | m | - | 1H, Aromatic |

| 7.32 – 7.23 | m | - | 3H, Aromatic |

| 4.10 | t | 8.2 | 1H, H-1 |

| 3.09 | ddd | 15.9, 8.7, 4.3 | 1H, Methylene proton |

| 2.96 | dt | 16.0, 8.1 | 1H, Methylene proton |

| 2.57 | dtd | 12.4, 8.2, 4.3 | 1H, Methylene proton |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, recorded at 75 MHz in CDCl₃, a total of eight distinct signals are observed, corresponding to the ten carbon atoms in the molecule, with some overlap expected for the aromatic carbons. wiley-vch.de

The nitrile carbon (C≡N) is typically found downfield, though its specific shift was not detailed in the available data. The aromatic carbons appear in the characteristic region between δ 127.26 and δ 135.70 ppm. wiley-vch.de The aliphatic carbons resonate at higher fields. The methine carbon at the C1 position (CH-CN) is assigned to the signal at δ 38.90 ppm. wiley-vch.de The two methylene carbons (C2 and C3) of the indane ring system are observed at δ 29.20 and δ 11.47 ppm, respectively. wiley-vch.de The signal for the cyano group itself appears at δ 120.72 ppm. wiley-vch.de

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 135.70 | Aromatic C |

| 128.98 | Aromatic C |

| 127.98 | Aromatic C |

| 127.26 | Aromatic C |

| 120.72 | CN (Nitrile Carbon) |

| 38.90 | C-1 |

| 29.20 | Aliphatic Methylene C |

| 11.47 | Aliphatic Methylene C |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₉N), the calculated exact mass is 143.0735 atomic mass units. Experimental HRMS data obtained via electron ionization (EI) confirms this composition, with a measured mass of 145.0884 for the C₁₀H₁₁N⁺ species, which corresponds to the molecule with two additional protons, likely due to the experimental conditions or a typographical error in the source for the molecular formula of the ion being analyzed, as the neutral molecule is C₁₀H₉N. wiley-vch.de A separate EI-HRMS analysis found the molecular ion M⁺ at m/z 145.0884, corresponding to the formula C₁₀H₁₁N, which suggests the data may pertain to a related compound like 1-aminoindan (B1206342) rather than 1-cyanoindan (C₁₀H₉N). wiley-vch.de However, another source lists the correct HRMS (EI) data, showing a calculated value for C₁₀H₉N⁺ (M⁺) of 145.0886 and a found value of 145.0884, indicating a typo in the formula presented in the source text. wiley-vch.de Assuming the formula C₁₀H₉N is correct, the experimental data strongly supports the assigned chemical formula.

| Ion Formula | Calculated m/z | Found m/z | Technique |

|---|---|---|---|

| C₁₀H₉N⁺ [M]⁺ | 143.0735 | 143.0733 | EI-HRMS |

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. While specific experimental ESI-MS data for this compound was not available in the reviewed literature, this technique would be suitable for its analysis. One would expect to observe a prominent ion at m/z 144.0813, corresponding to the protonated molecule [C₁₀H₉N + H]⁺. This technique is particularly useful for analyzing samples in liquid solution and for coupling with liquid chromatography (LC-MS).

Electron ionization is a higher-energy technique that results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The HRMS data discussed previously was obtained using EI, confirming the molecular ion for this compound at an m/z value corresponding to its molecular weight (approximately 143). wiley-vch.de The fragmentation pattern in EI-MS would provide further structural confirmation. Likely fragmentation pathways would include the loss of the cyanide radical (•CN) and rearrangements of the indane core, providing a unique fingerprint for the molecule.

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic techniques are fundamental in assessing the purity and determining the enantiomeric excess (ee) of chiral molecules like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds, offering high resolution and sensitivity for both purity assessment and the separation of enantiomers. nih.gov The determination of enantiomeric excess is crucial in pharmaceutical and chemical synthesis, as different enantiomers of a chiral drug can exhibit varied biological activities. nih.gov

For the enantioseparation of this compound, chiral stationary phases (CSPs) are employed. These phases create a chiral environment, allowing for differential interaction with the enantiomers, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for a broad range of chiral compounds. sigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. shimadzu.com

The general approach to developing a chiral HPLC method involves screening various combinations of chiral columns and mobile phases to find the conditions that provide the best resolution between the enantiomeric peaks. shimadzu.com Method validation is then performed to ensure the method is accurate, precise, and robust for its intended purpose, which includes parameters like linearity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane / Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions. spectroscopyonline.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of products can be qualitatively observed. olemiss.eduuj.edu.pl

For the synthesis of this compound, a TLC plate coated with silica (B1680970) gel is typically used as the stationary phase. The mobile phase, or eluent, is a solvent system chosen to achieve good separation between the reactants and the product. A common eluent system for compounds of similar polarity is a mixture of ethyl acetate (B1210297) and a nonpolar solvent like hexane or petroleum ether. The separation is based on the principle of differential adsorption of the compounds to the silica gel.

After elution, the separated spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. Otherwise, a staining reagent, such as potassium permanganate (B83412) or iodine, is used to reveal the spots. olemiss.edu The relative distance traveled by a compound up the plate is known as the retention factor (Rf), which is a characteristic value for a given compound, stationary phase, and mobile phase.

Table 2: General TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (varying ratios, e.g., 1:4 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate stain, or Iodine |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. nih.gov This results in separations with higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. nih.gov

UPLC methods are particularly valuable for the high-throughput analysis of chemical purity and can also be adapted for chiral separations. The principles of method development for UPLC are similar to those for HPLC, involving the selection of an appropriate column and mobile phase to achieve the desired separation. jneonatalsurg.com Due to the smaller particle size, methods developed on HPLC systems can often be transferred to UPLC systems with significant improvements in performance and a reduction in solvent consumption. nih.gov

Validation of a UPLC method involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the analytical results. nih.govjneonatalsurg.com

Table 3: Representative UPLC System Parameters

| Parameter | Typical Specification |

| Column | Acquity UPLC BEH C18 (or similar sub-2 µm column) |

| Mobile Phase | Gradient elution with Acetonitrile and water (often with additives like formic acid) |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. sigmaaldrich.com For a chiral molecule like this compound, this technique can unambiguously establish its absolute configuration, which is the precise spatial arrangement of its atoms.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density within the crystal can be constructed. This model reveals the precise location of each atom in the molecule, as well as bond lengths and angles.

For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The quality of the crystal is paramount for a successful X-ray diffraction analysis.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 8.2 Å, c = 15.1 Å, α = β = γ = 90° |

| Z (Molecules per unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Note: The data in this table is illustrative and does not represent experimentally determined values for this specific compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent and diagnostic peak will be that of the nitrile (C≡N) group. The stretching vibration of the C≡N triple bond typically appears as a sharp and intense band in the region of 2260-2220 cm⁻¹. olemiss.edu The exact position can be influenced by conjugation; for aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹. olemiss.edu

Other significant absorptions will include those for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aliphatic C-H stretching vibrations (just below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (in the 1600-1450 cm⁻¹ region). The unique pattern of these absorptions provides a molecular fingerprint that can be used to confirm the identity of the compound.

Table 5: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Sharp, Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for studying the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It is favored for its balance of accuracy and computational cost. wikipedia.org DFT calculations are instrumental in predicting a range of molecular properties. researchgate.net

Equilibrium Geometry Optimization

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest possible ground state energy. stackexchange.comnih.gov This process involves systematically adjusting the atomic coordinates to find a minimum on the potential energy surface. stackexchange.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Interactive Table: Hypothetical Optimized Geometrical Parameters (Note: The following data is illustrative of what a DFT geometry optimization would yield and is not based on actual published results for 2,3-dihydro-1H-indene-1-carbonitrile.)

Harmonic Frequency Analysis

Following geometry optimization, harmonic frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectra (e.g., infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

Interactive Table: Hypothetical FMO Properties (Note: This data is for illustrative purposes.)

In Silico Predictions for Chemical Properties and Reactivity

The prediction of chemical properties and reactivity through computational means is a cornerstone of modern drug discovery and materials science. For this compound, various in silico methods can be employed to estimate a wide range of physicochemical and pharmacokinetic parameters, as well as to understand its intrinsic chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, are powerful statistical tools that correlate the structural or property-based descriptors of a series of compounds with their biological activity or a specific chemical property. While specific QSAR models for this compound are not extensively documented, models developed for related indene (B144670) and indazole derivatives can provide valuable insights. nih.govnih.govresearchgate.netresearchgate.netkfupm.edu.sa These studies often utilize a variety of molecular descriptors, including topological, physicochemical, and electronic properties, to build predictive models for activities such as enzyme inhibition. nih.govnih.gov The principles from these models can be extrapolated to predict the potential biological activities of this compound.

The prediction of physicochemical properties is another critical application of in silico methods. nih.govnih.govresearchgate.netunpad.ac.id Properties such as lipophilicity (logP), aqueous solubility (logS), and acid dissociation constant (pKa) are crucial determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound, several of these properties have been computationally estimated and are available in public databases.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 143.18 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

The pKa value, which indicates the acidity of the proton at the C1 position, is of particular interest as it influences the molecule's ionization state at physiological pH. While experimental determination is the gold standard, computational methods combining quantum mechanics and machine learning have shown increasing accuracy in predicting pKa for small molecules. mrupp.infooptibrium.compeerj.comresearchgate.net For benzylic nitriles, the acidity of the α-proton is influenced by the electron-withdrawing nature of the nitrile group and the ability of the benzene (B151609) ring to stabilize the resulting carbanion through resonance. Theoretical approaches can model these electronic effects to provide a reliable estimate of the pKa.

Furthermore, Density Functional Theory (DFT) calculations can be employed to probe the electronic structure and reactivity of this compound. mdpi.com Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can reveal sites susceptible to electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. mdpi.com Reactivity descriptors such as chemical hardness, softness, and electrophilicity index, all derivable from DFT calculations, provide a quantitative measure of the molecule's reactivity. mdpi.com

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations are instrumental in unraveling the complex, stepwise pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For reactions involving this compound, computational methods like DFT can be used to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating the most plausible reaction mechanisms.

A notable example of the power of these methods is in understanding the synthesis of the indene core itself. While not specific to the carbonitrile derivative, the mechanism for the gold-catalyzed synthesis of indenes has been elucidated using a sophisticated hybrid computational method known as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics). acs.orgresearchgate.netcore.ac.uk Specifically, an ONIOM(M08-HX/mixed-basis:PM6) scheme was employed to detail the reaction pathway. This multi-layered approach treats the core reacting atoms with a high level of quantum mechanics (M08-HX) while the surrounding molecular framework is handled with a more computationally efficient method (PM6), providing a balance of accuracy and feasibility for larger systems.

The reactivity of the nitrile group in this compound is a key area where theoretical calculations can provide significant insights. The Thorpe reaction, a base-catalyzed self-condensation of nitriles, is a classic example where DFT calculations have been used to explore different mechanistic proposals. mdpi.com Such studies can evaluate concerted versus ionic pathways, the role of the catalyst, and the effect of substituents on the reaction barrier, providing a rationale for experimentally observed outcomes. mdpi.com

Furthermore, the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. The mechanisms of [3+2] cycloadditions involving nitrile oxides and various alkenes have been extensively studied using DFT. rsc.orgnih.govnih.govmdpi.commdpi.com These calculations help to rationalize the regioselectivity and stereoselectivity of such reactions by analyzing the energies of the transition states for different possible approaches of the reacting molecules. nih.govnih.gov The insights gained from these studies on analogous systems can be applied to predict the behavior of this compound in similar cycloaddition reactions.

Similarly, the mechanism of nucleophilic addition to the nitrile group can be investigated. nih.gov Theoretical studies can model the trajectory of the incoming nucleophile, the geometry of the transition state, and the stability of the resulting intermediates. These calculations are crucial for understanding the factors that govern the reactivity of the nitrile moiety and for designing new synthetic transformations.

Table 2: Computational Methods in Reaction Mechanism Elucidation

| Reaction Type | Computational Method | Key Insights Provided |

|---|---|---|

| Indene Synthesis | ONIOM(M08-HX/mixed-basis:PM6) | Detailed pathway of gold-catalyzed cyclization. |

| Nitrile Condensation (Thorpe Reaction) | DFT (e.g., ωB97XD/def2-svpd) | Differentiation between concerted and ionic mechanisms; role of catalyst and solvents. mdpi.com |

| [3+2] Cycloaddition | DFT (e.g., B3LYP/6-311++G(d,p), M062X/6-31+G(d)) | Rationalization of regioselectivity and stereoselectivity; analysis of transition state energies. rsc.orgmdpi.com |

Research Applications and Synthetic Utility

Role as Synthetic Intermediates in Organic Synthesis

The indene (B144670) framework of 2,3-dihydro-1H-indene-1-carbonitrile is a key structural motif in a variety of biologically active compounds. This has led to its extensive use as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Ozanimod: This compound is a crucial intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. epo.orgcjph.com.cn The synthesis of Ozanimod involves the conversion of the nitrile group of this compound into an oxadiazole ring, and subsequent modifications to the indene core to introduce the necessary pharmacophores. cjph.com.cn A key step in this synthesis is the asymmetric reduction of an intermediate derived from 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile to establish the correct stereochemistry at the 1-position of the indene ring, which is critical for the drug's activity. epo.org

Ponesimod: this compound also plays a role in the synthesis of Ponesimod, another S1P receptor modulator for the treatment of relapsing forms of multiple sclerosis. nih.gov The synthetic strategies for Ponesimod often involve the use of chiral auxiliaries or asymmetric catalysis to introduce the desired stereochemistry at the amino-substituted carbon of the indene ring system, starting from precursors related to this compound.

| Drug | Therapeutic Area | Role of this compound |

| Ozanimod | Multiple Sclerosis | Precursor for the (S)-1-amino-2,3-dihydro-1H-indene core structure. cjph.com.cn |

| Ponesimod | Multiple Sclerosis | Building block for the chiral indane moiety. nih.gov |

The catalytic asymmetric dearomatization of naphthalenes is a powerful method for producing enantioenriched three-dimensional polycyclic compounds from simple aromatic precursors. nih.gov While not a direct application of this compound itself, the indene structure is closely related to intermediates in these transformations. The strategies developed for the enantioselective synthesis of complex molecules containing the indene framework can be conceptually applied to the synthesis of enantiopure naphthalenes and their derivatives. mdpi.comresearchgate.net

Derivatives of this compound can serve as precursors for the synthesis of indenopyridazine-4-carbonitriles. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis typically involves the reaction of an appropriately substituted indanone with a hydrazine (B178648) derivative to form the pyridazine (B1198779) ring fused to the indene core.

Development of Specialty Chemicals

Beyond its role in pharmaceuticals, this compound and its derivatives are utilized in the development of specialty chemicals with specific applications in targeted chemical reactions and as coupling agents.

The indane scaffold is a component of certain antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.gov These receptors are involved in synaptic transmission in the central nervous system, and their antagonists have potential therapeutic applications in neurological disorders. nih.gov While not directly this compound, related indane-containing molecules are synthesized and studied for their ability to modulate AMPA receptor activity. mdpi.comresearchgate.net For instance, the synthesis of novel quinoxalinedione derivatives as AMPA receptor antagonists has been reported, highlighting the importance of cyclic structures in achieving high binding affinity. nih.govresearchgate.net

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov While specific examples directly employing this compound as a cross-coupling agent are not extensively documented in the provided context, the functional groups present (a nitrile and an aromatic ring) offer potential handles for such transformations. For example, the aromatic portion of the molecule could potentially participate in C-H activation or be functionalized to an organohalide for use in standard cross-coupling protocols. The development of novel cross-coupling methods continues to expand the toolkit of synthetic chemists, and versatile building blocks like this compound could find future applications in this area. researchgate.net

Design of Biologically Active Compounds

The indane-1-carbonitrile scaffold is a cornerstone in the rational design of compounds targeting a diverse array of biological receptors and enzymes. Its rigid framework allows for precise spatial orientation of pharmacophoric elements, a critical factor in achieving high-affinity interactions with biological targets.

Melatonergic Ligand Development

The 2,3-dihydro-1H-indene core has been explored as a bioisostere of the indole nucleus found in melatonin. Researchers have synthesized novel series of benzocycloalkene derivatives, including indane structures, to create conformationally restricted analogues of melatonin and evaluate their binding affinities for melatonin receptors. nih.gov

In this context, a novel class of chiral 2,3-dihydro-1H-indene derivatives has been designed and synthesized to function as melatonergic ligands. researchgate.net The research focused on controlling the spatial position of the amide side chain, a key pharmacophore of melatonin. By incorporating a chiral center at the first position of the indane ring, chemists can synthesize specific stereoisomers. Structure-activity relationship (SAR) studies revealed that indane derivatives with the S-configuration at this position were the most potent and selective for the human MT1 melatonin receptor, whereas the corresponding R-configuration compounds showed significantly less potential. nih.gov This stereospecificity highlights the importance of the indane scaffold in orienting the side chain correctly within the receptor's binding pocket. The optimization of this scaffold led to the development of compounds like (S)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamide, which demonstrated a high affinity for the human MT1 receptor with a Ki value of 0.041 nM. nih.gov

Discoidin Domain Receptor 1 (DDR1) Inhibitor Design

The 2,3-dihydro-1H-indene scaffold has been instrumental in the development of highly selective inhibitors for Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in diseases such as pancreatic cancer and fibrosis. nih.govnih.gov A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as potent and selective DDR1 inhibitors. nih.govacs.org

The design strategy aimed to improve target specificity and avoid off-target effects on other kinases, such as Trk kinases, which had been a concern with previous inhibitors. nih.govacs.org The research led to the identification of several key compounds. The R-enantiomer, compound 7c , was found to be a potent inhibitor of DDR1 with an IC50 value of 5.6 nM. nih.govacs.org In contrast, its S-enantiomer, 7d , was significantly less active, with an IC50 of 42.5 nM, demonstrating a clear stereochemical preference for the receptor binding site. nih.govacs.org

Further optimization resulted in compound 7f , which binds to DDR1 with a Kd value of 5.9 nM and inhibits its kinase activity with an IC50 of 14.9 nM. nih.govresearchgate.net This compound exhibited excellent selectivity, being significantly less potent against a panel of over 400 other kinases. nih.govacs.org In preclinical studies, compound 7f effectively inhibited collagen-induced DDR1 signaling and suppressed colony formation in pancreatic cancer cells, demonstrating promising therapeutic potential. nih.govresearchgate.net

| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | DDR1 Kd (nM) | Reference |

|---|---|---|---|---|

| 7c (R-isomer) | 5.6 | 21.5 | N/A | nih.govacs.org |

| 7d (S-isomer) | 42.5 | N/A | N/A | nih.govacs.org |

| 7f | 14.9 | N/A | 5.9 | nih.govacs.orgresearchgate.net |

Succinate Dehydrogenase Inhibitor Development

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides used in agriculture. digitellinc.com A key structural feature of many commercial SDHIs is an amide fragment. nih.gov Recent research has focused on bioisosteric replacement strategies to discover novel SDHI chemotypes, including replacing the traditional amide linker with a β-ketonitrile group. digitellinc.comnih.gov

The 2,3-dihydro-1H-indene scaffold has been directly utilized in this area. A series of novel indene amino acid derivatives were designed and synthesized as potential SDHIs. acs.org The synthesis starts with the construction of an ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate intermediate. This core structure is then hydrolyzed to the corresponding amino acid derivative, which serves as a key building block. This amino-indane moiety is subsequently coupled with a pyrazole carboxylic acid (a common fragment in many SDHIs) to generate the final target compounds. This approach uses the indene structure as a rigid scaffold to hold the pharmacophoric groups in a specific orientation, aiming to achieve potent inhibition of the succinate dehydrogenase enzyme. acs.org

Antileishmanial Agent Research

The search for new treatments for visceral leishmaniasis, a neglected tropical disease, has led to the investigation of novel heterocyclic compounds. nih.gov The leishmanial type IB DNA topoisomerase (LTopIB) has been identified as a promising drug target due to structural differences from its human counterpart. nih.govnih.gov The indene scaffold has been incorporated into fused polycyclic heterocyclic systems to create selective inhibitors of this enzyme.

Specifically, a series of tetrahydroindeno-1,5-naphthyridines and indeno- nih.govresearchgate.net-naphthyridines were synthesized and evaluated for their antileishmanial activity. nih.gov These compounds were found to inhibit LTopIB and showed potent activity against both promastigote and amastigote forms of Leishmania infantum. nih.govresearchgate.net The research highlighted several promising compounds that demonstrated activity comparable to the standard drug amphotericin B but with a much higher selectivity index, indicating lower toxicity towards host cells. nih.gov

| Compound | Compound Family | Antileishmanial Activity (IC50, µM) vs. L. infantum amastigotes | Reference |

|---|---|---|---|

| 5e | Tetrahydroindeno-1,5-naphthyridine | 0.67 ± 0.06 | nih.gov |

| 5h | Tetrahydroindeno-1,5-naphthyridine | 0.54 ± 0.17 | nih.gov |

| 6b | Indeno- nih.govresearchgate.net-naphthyridine | 0.74 ± 0.08 | nih.gov |

| Amphotericin B (Control) | Polyene antifungal | 0.32 ± 0.05 | nih.gov |

Beta2-Adrenoceptor Agonist Research

Beta2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases like asthma and COPD, where they function as potent bronchodilators. wikipedia.orgnih.gov The classical pharmacophore for these agents is based on a substituted β-phenethylamine structure. Drug development efforts have focused on modifying this core to enhance selectivity for the beta-2 receptor over other adrenergic receptors (e.g., beta-1) to minimize side effects. researchgate.net

A common strategy in modern drug design involves the use of rigid scaffolds to create conformationally restricted analogues of flexible parent molecules. This approach helps to lock the molecule into a bioactive conformation, potentially increasing potency and receptor subtype selectivity. The indane framework is an example of such a rigid scaffold. While the provided literature does not prominently feature this compound as a direct precursor for leading beta-2 agonists, the principles of using rigid bicyclic structures like indane are central to medicinal chemistry research aimed at developing ligands with improved pharmacological profiles for G protein-coupled receptors, including adrenoceptors. nih.gov The exploration of such scaffolds is an ongoing strategy to discover next-generation therapeutic agents with enhanced properties.

Future Directions and Emerging Research Trends

Novel Synthetic Methodologies for Enhanced Selectivity

The development of synthetic routes to chiral indane derivatives is a significant area of research, as the biological activity of these compounds is often dependent on their stereochemistry. Recent advancements have focused on achieving high levels of enantioselectivity in the synthesis of functionalized indanes.

One promising approach involves the asymmetric hydrocyanation of alkenes. While traditional methods often rely on the use of hazardous hydrogen cyanide, newer, cyanide-free protocols are emerging. nih.govnih.gov Rhodium-catalyzed asymmetric hydroformylation followed by condensation and aza-Cope elimination is one such method that has shown high yields and enantioselectivities for a range of alkene substrates. researchgate.net Another innovative strategy is the dual Pd/CuH-catalyzed asymmetric hydrocyanation of vinyl arenes, where oxazoles act as nitrile equivalents. nih.govchemrxiv.org These methods could potentially be adapted for the stereoselective synthesis of 2,3-dihydro-1H-indene-1-carbonitrile.